molecular formula C6H8ClN3 B12286276 (1R)-1-(2-Chloropyrimidin-5-yl)ethylamine

(1R)-1-(2-Chloropyrimidin-5-yl)ethylamine

Cat. No.: B12286276
M. Wt: 157.60 g/mol
InChI Key: IIPPNGGHPWLUHP-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(2-Chloropyrimidin-5-yl)ethylamine: is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2-Chloropyrimidin-5-yl)ethylamine typically involves the reaction of a suitable pyrimidine derivative with an amine. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with an amine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor technology, which allows for precise control over reaction conditions and improved safety compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R)-1-(2-Chloropyrimidin-5-yl)ethylamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in various substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

Chemistry: (1R)-1-(2-Chloropyrimidin-5-yl)ethylamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound is often used to study the interactions of pyrimidine derivatives with biological targets. It can be employed in the design and synthesis of potential therapeutic agents.

Medicine: The compound has potential applications in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors. Its structural features make it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a useful intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Chloropyrimidin-5-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

  • (2-Chloropyrimidin-5-yl)boronic acid
  • (2-Chloropyrimidin-5-yl)methanol

Comparison: Compared to (2-Chloropyrimidin-5-yl)boronic acid and (2-Chloropyrimidin-5-yl)methanol, (1R)-1-(2-Chloropyrimidin-5-yl)ethylamine has a unique amine group that imparts different chemical reactivity and biological activity. The presence of the amine group allows for additional hydrogen bonding interactions and can influence the compound’s solubility and stability.

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

(1R)-1-(2-chloropyrimidin-5-yl)ethanamine

InChI

InChI=1S/C6H8ClN3/c1-4(8)5-2-9-6(7)10-3-5/h2-4H,8H2,1H3/t4-/m1/s1

InChI Key

IIPPNGGHPWLUHP-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=CN=C(N=C1)Cl)N

Canonical SMILES

CC(C1=CN=C(N=C1)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.